Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide

Description

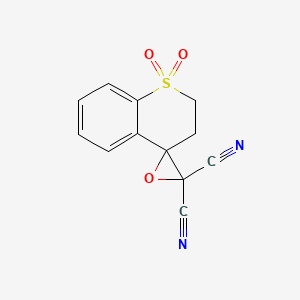

Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is a structurally complex spirocyclic compound characterized by:

- A benzothiopyran core (partially saturated as 2,3-dihydro) fused to an oxirane (epoxide) ring via a spiro junction.

- 1,1-Dioxide functionalization, indicating oxidation of the sulfur atom in the thiopyran moiety to a sulfone group.

- Two cyano (CN) groups at the 3' positions of the oxirane ring.

Synthetic routes for analogous spiro compounds often involve multi-component reactions or oxidation/cyclization strategies, though specific protocols for this molecule remain underexplored in the provided literature .

Properties

CAS No. |

31273-51-5 |

|---|---|

Molecular Formula |

C12H8N2O3S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

1,1-dioxospiro[2,3-dihydrothiochromene-4,3'-oxirane]-2',2'-dicarbonitrile |

InChI |

InChI=1S/C12H8N2O3S/c13-7-11(8-14)12(17-11)5-6-18(15,16)10-4-2-1-3-9(10)12/h1-4H,5-6H2 |

InChI Key |

RPYAESFRQQQDGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C13C(O3)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Condensation of Thiochroman-4-one with Malononitrile and Aldehydes

A common approach involves a one-pot reaction of thiochroman-4-one derivatives with malononitrile and aromatic aldehydes under basic or organocatalytic conditions to form the spirocyclic oxirane ring fused to the benzothiopyran core.

-

- Solvent: Chloroform or ethanol/water mixtures.

- Catalyst: Piperidine or potassium hydroxide (KOH).

- Temperature: Reflux or room temperature to mild heating (0–70 °C).

- Time: 1 to 5 hours depending on catalyst and temperature.

Use of Potassium Hydroxide in Ethanol/Water

- Claisen-Schmidt condensation of thiochroman-4-one with substituted benzaldehydes in ethanol/water with 40% aqueous KOH at 0 °C.

- Stirring overnight leads to formation of intermediate compounds that can be further transformed into spirocyclic products.

- Yields around 70% reported.

- Suitable for preparing intermediates for spirocyclic oxirane formation.

Oxidation and Functional Group Transformations

- Sulfoxidation of sulfide intermediates using diphenyl diselenide and urea hydrogen peroxide adduct in dichloromethane at room temperature for 24 hours.

- Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 20 °C for 12 hours to introduce sulfone groups (1,1-dioxide).

- These steps are crucial for obtaining the 1,1-dioxide functionality on the benzothiopyran ring, which is part of the target compound.

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification: Crude products are washed with water, dried, and purified by recrystallization or column chromatography using silica gel with ethyl acetate/n-hexane mixtures.

- Characterization: NMR (1H and 13C), GC-MS, and IR spectroscopy confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Thiochroman-4-one + aromatic aldehyde + malononitrile | Piperidine, reflux | Chloroform | Reflux | 5 h | ~92 | Classic condensation, crystallization |

| 2 | Thiochroman-4-one + aromatic aldehyde + malononitrile | [Bmim]HSO4 ionic liquid, stirring | Ionic liquid | 70 °C | 1 h | Good | Green chemistry approach |

| 3 | Thiochroman-4-one + 4-dimethylaminobenzaldehyde + KOH | 40% KOH aqueous, Claisen-Schmidt condensation | Ethanol/water | 0 °C | Overnight | ~70 | Intermediate formation |

| 4 | Sulfide intermediates | Diphenyl diselenide + urea hydrogen peroxide | Dichloromethane | 20 °C | 24 h | - | Sulfoxidation step |

| 5 | Sulfide intermediates | N-chlorosuccinimide (NCS) | Dichloromethane | 20 °C | 12 h | 50-70 | Chlorination to sulfone (1,1-dioxide) |

Research Findings and Optimization

- The use of ionic liquids as solvents and catalysts significantly reduces reaction time and improves yields, aligning with green chemistry principles.

- Base-catalyzed condensations (piperidine or KOH) remain reliable and widely used for initial formation of the benzothiopyran core.

- Oxidation and chlorination steps are essential for introducing the sulfone group, which affects the biological activity and stability of the final compound.

- Multicomponent one-pot reactions have been successfully applied to related spiro compounds, demonstrating efficiency and broad substrate scope.

- Reaction conditions such as temperature, catalyst loading, and solvent choice critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile has been explored in various studies. It serves as a versatile intermediate for the development of other complex organic molecules. For instance, researchers have utilized this compound in the synthesis of derivatives with enhanced pharmacological activities, such as anti-cancer and anti-inflammatory properties .

Research indicates that compounds containing the benzothiopyran structure exhibit significant biological activities. Studies have shown that derivatives of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile possess:

- Antioxidant Properties : These compounds demonstrate the ability to scavenge free radicals, making them potential candidates for antioxidant therapies .

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics .

- Cytotoxic Effects : Certain analogs have been tested for their cytotoxic effects on cancer cell lines, showing promise as anti-cancer agents .

Material Science Applications

Beyond biological applications, this compound's unique structure lends itself to potential uses in material science. Its ability to form stable polymeric structures can be exploited in:

- Coatings and Adhesives : The compound can be modified to enhance adhesion properties in coatings.

- Sensors : Functionalized versions may be used in sensor technology due to their electronic properties .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile evaluated their biological activities through in vitro assays. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells compared to the parent compound .

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide involves its interaction with molecular targets through its reactive oxirane and benzothiopyran rings. These interactions can lead to the modulation of biological pathways, such as those involved in oxidative stress response or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

(a) Spiro[4H-pyran-3,3’-oxindole] Derivatives

- Structure : Features a pyran-oxindole spiro system instead of benzothiopyran-oxirane.

- Synthesis: Prepared via a three-component reaction involving aryl cyanomethyl ketones and acrylonitrile/ethyl cyanoacetate under DMAP catalysis in ethanol (75–91% yield) .

- Key Differences: The absence of sulfone groups and thiopyran rings reduces oxidative stability compared to the target compound.

(b) 4-Mono- and 4,4-Disubstituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides

- Structure: Shares the benzothiopyran 1,1-dioxide core but lacks the spiro-oxirane junction and cyano substituents.

- Synthesis : Prepared via oxidation of 3,4-dihydro-2H-1-benzothiopyrans using peracetic acid or Oxone . Advanced methods include Pd-catalyzed α-arylation and Rh-catalyzed alkenylation .

- Key Differences: The absence of a spiro architecture reduces conformational rigidity. Substituents at the 4-position (e.g., aryl groups) modulate steric and electronic properties differently than the target’s oxirane-cyano system.

(c) Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Structure : A bis-benzopyran derivative with a hydroxytrimethylene linker and carboxylate groups .

- Key Differences: Carboxylate groups and lack of sulfur/sulfone functionalities result in distinct solubility and reactivity profiles. The non-spiro, dimeric structure contrasts with the target’s compact spiro design.

Physicochemical and Functional Properties

Biological Activity

Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide (CAS: 31273-51-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile is C₁₂H₈N₂O₃S, with a molecular weight of 260.267 g/mol. The compound features a spirocyclic structure that combines a benzothiopyran moiety with an oxirane ring and dicarbonitrile substituents, which are known to influence its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Research indicates that derivatives of spiro compounds often display significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : The compound's structural analogs have been evaluated for anticancer activity, revealing potential efficacy against different cancer cell lines. Notably, some spiro compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .

- Neuroprotective Effects : Preliminary studies suggest that certain spiro compounds may offer neuroprotective benefits by modulating sigma receptors, which are implicated in neurodegenerative diseases .

The biological activity of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile can be attributed to several mechanisms:

- Sigma Receptor Modulation : Compounds interacting with sigma receptors have been linked to neuroprotective effects and potential applications in treating conditions like depression and anxiety .

- Inhibition of Cell Proliferation : Some studies suggest that spiro compounds inhibit cell proliferation through apoptosis induction in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study examined the antimicrobial properties of various spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays tested the cytotoxic effects of Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile on human cancer cell lines. The results showed a dose-dependent response with notable reductions in cell viability for breast and renal cancer cells, highlighting the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing spiro compounds like Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Multi-component reactions (MCRs) are widely used, leveraging precursors such as substituted aryl cyanomethyl ketones and acrylonitriles. For example, analogous spiro compounds are synthesized via reflux in ethanol with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 75–91% under optimized conditions . Key variables include solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading.

Q. How is the structural characterization of this spiro compound validated, and what spectroscopic techniques are critical?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the spirocyclic framework and substituent positions. For instance, ¹H-NMR signals for analogous compounds show characteristic peaks for dihydrobenzothiopyran protons at δ 1.56–2.06 ppm and oxirane protons at δ 3.70–4.52 ppm . Infrared (IR) spectroscopy identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹ and nitrile (C≡N) stretches at ~2200 cm⁻¹ .

Q. What computational tools are recommended for predicting the reactivity of the oxirane ring in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electronic environment of the oxirane ring. Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, while molecular dynamics simulations assess ring strain and stability .

Advanced Research Questions

Q. How do substituents on the benzothiopyran moiety influence the compound’s stability and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN) enhance thermal stability by reducing electron density on the sulfur atom. In vitro assays on similar spiro compounds show that chloro or methoxy substituents increase binding affinity to kinase targets (e.g., IC₅₀ values < 10 µM) via hydrophobic interactions . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by crystallographic validation .

Q. What strategies resolve contradictions in reported reaction yields for spiro compound synthesis?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., oxirane ring-opening vs. side reactions). Kinetic studies using HPLC or GC-MS monitor intermediate formation. For example, optimizing DMAP concentration from 5 mol% to 10 mol% suppresses byproduct formation in MCRs, improving yield reproducibility .

Q. How can molecular dynamics (MD) simulations guide the design of derivatives targeting specific enzymes?

- Methodological Answer : MD simulations (e.g., GROMACS) model ligand-protein interactions over 100-ns trajectories. For spiro compounds, simulations reveal that the sulfone group stabilizes hydrogen bonds with catalytic lysine residues in kinases, while the oxirane ring’s strain facilitates covalent binding .

Q. What experimental controls are critical when assessing the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use positive controls (e.g., LY294002 for PI3K inhibition) and measure off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan™). Counter-screening against isoforms (e.g., PI3Kα vs. PI3Kγ) identifies selectivity. IC₅₀ values should be validated via ATP-competitive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.